4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde

Catalog No.
S15899337
CAS No.
791839-62-8
M.F
C15H11F3O2
M. Wt
280.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyd...

CAS Number

791839-62-8

Product Name

4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde

IUPAC Name

4-[2-methoxy-4-(trifluoromethyl)phenyl]benzaldehyde

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

InChI

InChI=1S/C15H11F3O2/c1-20-14-8-12(15(16,17)18)6-7-13(14)11-4-2-10(9-19)3-5-11/h2-9H,1H3

InChI Key

SDKOVBWRQTVONQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O

4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a trifluoromethyl group and a methoxy group on a phenyl ring. Its molecular formula is C15H11F3OC_{15}H_{11}F_3O, and it has a molecular weight of approximately 280.242 g/mol . This compound is notable for its unique structure, which combines both electron-withdrawing and electron-donating groups, influencing its reactivity and biological properties.

Typical of aldehydes:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to form acetals.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Several methods exist for synthesizing 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of a substituted phenol using an acyl chloride in the presence of a Lewis acid catalyst.
  • Reformulation from Precursor Compounds: Starting from simpler compounds such as methoxybenzene and trifluoromethyl-substituted benzaldehydes can yield this compound through various coupling reactions.
  • Direct Fluorination: Utilizing fluorination techniques on appropriate aromatic precursors can introduce trifluoromethyl groups effectively.

4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde finds potential applications in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of pharmaceuticals due to its reactive aldehyde functional group.
  • Material Science: In the development of specialized materials, particularly those requiring specific electronic properties influenced by fluorinated compounds.
  • Research: As a reagent in organic synthesis and in studies exploring structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde, offering insights into its uniqueness. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2-MethoxybenzaldehydeC8H8OC_{8}H_{8}OLacks trifluoromethyl group; simpler structure.
3-Fluoro-4-methoxybenzaldehydeC9H9FOC_{9}H_{9}FOContains a fluorine atom instead of trifluoromethyl.
4-TrifluoromethylbenzaldehydeC8H5F3OC_{8}H_{5}F_3OContains only trifluoromethyl without methoxy group.
4-MethoxybenzaldehydeC9H10OC_{9}H_{10}OLacks trifluoromethyl group; more electron-donating.

The presence of both methoxy and trifluoromethyl groups in 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde enhances its reactivity and potential biological activity, distinguishing it from other similar compounds which may lack one or both functional groups.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

280.07111408 g/mol

Monoisotopic Mass

280.07111408 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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